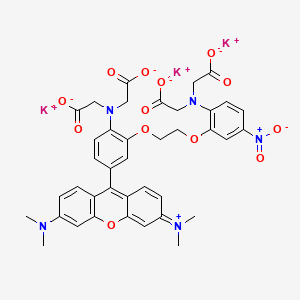
Rhod-5N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhod-5N is a fluorescent calcium indicator that is widely used in biological research. It is a member of the rhodamine family of dyes and is known for its ability to bind calcium ions (Ca²⁺) with high specificity. This compound is essentially nonfluorescent in the absence of divalent cations but exhibits strong fluorescence enhancement upon binding Ca²⁺ . This property makes it an invaluable tool for measuring intracellular calcium levels in various cell types and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhod-5N is synthesized through a series of chemical reactions that involve the modification of the rhodamine core structureThe final product is purified using chromatographic techniques to ensure high purity and specificity .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using automated synthesis and purification processes. The compound is often supplied as a tripotassium salt, which is cell-impermeant, or as an acetoxymethyl (AM) ester, which is cell-permeant . The AM ester form is particularly useful for loading the dye into live cells, where it is hydrolyzed by intracellular esterases to release the active dye .
Analyse Chemischer Reaktionen
Types of Reactions
Rhod-5N primarily undergoes complexation reactions with calcium ions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution. The binding of Ca²⁺ to this compound results in a significant increase in fluorescence intensity, which is the basis for its use as a calcium indicator .
Common Reagents and Conditions
The primary reagent involved in the use of this compound is calcium chloride (CaCl₂), which provides the Ca²⁺ ions necessary for the fluorescence response. The dye is typically used in buffered solutions, such as Hanks’ balanced salt solution (HBSS) or Hepes-buffered saline (HBS), to maintain physiological pH and ionic strength .
Major Products Formed
The major product formed in the reaction of this compound with calcium ions is the this compound-Ca²⁺ complex, which exhibits enhanced fluorescence. This complex is stable under physiological conditions and can be detected using fluorescence microscopy or spectroscopy .
Wissenschaftliche Forschungsanwendungen
Rhod-5N has a wide range of applications in scientific research, particularly in the fields of biology, medicine, and chemistry. Some of its key applications include:
Calcium Signaling Studies: this compound is used to measure intracellular calcium levels in various cell types, including neurons, muscle cells, and immune cells.
Drug Screening: this compound is employed in high-throughput screening assays to identify compounds that modulate calcium signaling.
Cell Viability and Proliferation: The dye is used to assess cell viability and proliferation by measuring changes in intracellular calcium levels in response to various stimuli.
Neuroscience Research: This compound is used to study calcium dynamics in neurons and glial cells, providing insights into neuronal activity, synaptic transmission, and neuroplasticity.
Wirkmechanismus
Rhod-5N exerts its effects by binding to calcium ions with high specificity. The binding of Ca²⁺ to this compound induces a conformational change in the dye molecule, resulting in a significant increase in fluorescence intensity . This fluorescence enhancement allows researchers to visualize and quantify changes in intracellular calcium levels in real-time. The molecular targets of this compound are the calcium ions themselves, and the primary pathway involved is the calcium signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Rhod-5N is part of a family of rhodamine-based calcium indicators, which includes compounds such as Rhod-2, Rhod-FF, and X-rhod-1 . Compared to these similar compounds, this compound has a lower binding affinity for calcium ions (Kd = 320 µM), making it suitable for measuring higher concentrations of Ca²⁺ (10 µM to 1 mM) . This unique property distinguishes this compound from other calcium indicators and makes it particularly useful for specific applications where high calcium concentrations are expected .
List of Similar Compounds
- Rhod-2
- Rhod-FF
- X-rhod-1
- X-rhod-5F
- X-rhod-FF
Eigenschaften
Molekularformel |
C39H36K3N5O13 |
|---|---|
Molekulargewicht |
900.0 g/mol |
IUPAC-Name |
tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate |
InChI |
InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 |
InChI-Schlüssel |
JLZGTFWLMRDWKD-UHFFFAOYSA-K |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




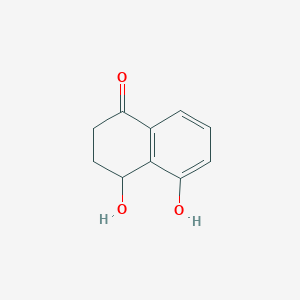

![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)

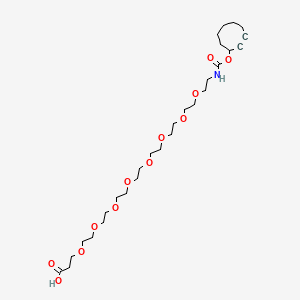
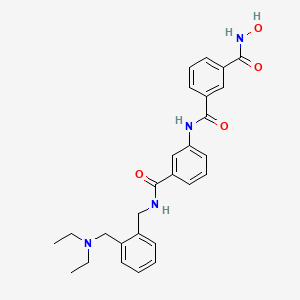
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
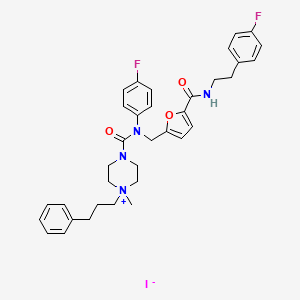
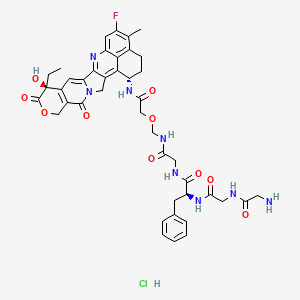
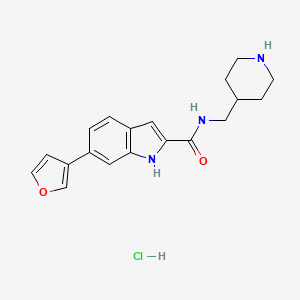
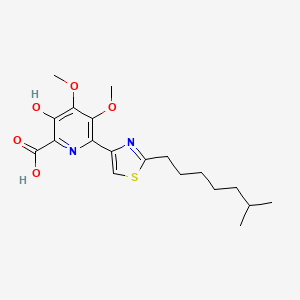
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
